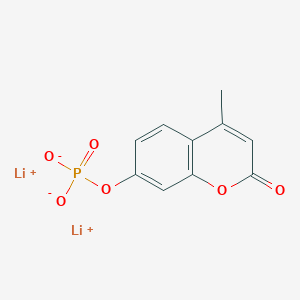

Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium phosphate compounds are crucial in various applications, particularly in lithium-ion batteries, due to their thermal stability, safety, and electrochemical properties. The synthesis, analysis, and application of lithium phosphate compounds, including derivatives with organic functional groups, are of significant interest for advancing battery technology and other fields.

Synthesis Analysis

Hydrothermal synthesis is a common method for preparing lithium phosphate compounds, allowing for the precise control of crystal size and morphology. For instance, lithium iron phosphate cathodes have been synthesized hydrothermally, demonstrating the potential for commercial scalability and high performance in lithium batteries (Yang, Zavalij, & Whittingham, 2001).

Molecular Structure Analysis

The molecular structure of lithium phosphate compounds can be complex, with variations in the arrangement of lithium, phosphate, and other substituent groups affecting the material's properties. For example, the structure of lithium bismuth phosphate, LiBi(7.37)P(3)O(19), features pillared open elliptical channels, demonstrating the diversity of structural motifs possible in these compounds (Arumugam, Lynch, & Steinfink, 2008).

科学的研究の応用

Energy Storage Applications

Lithium metal phosphates have emerged as the newest generation of active materials for lithium-ion batteries, attributed to their safety, thermal stability, and performance characteristics. These materials are particularly suited for large format applications such as electric and hybrid electric vehicles due to their intrinsic thermal stability and high power capability. Iron-based and vanadium-based lithium metal phosphates have been highlighted for their high operating voltages and desirable cycling characteristics, making them ideal for power and energy-demanding applications like plug-in hybrid electric vehicles (PHEVs) and electric vehicles (EVs) (Haitao Huang et al., 2009).

Material Synthesis and Recovery

Hydrothermal synthesis of lithium iron phosphates provides a pathway for manufacturing electrochemically-active cathode materials at a low cost. This method enables the production of crystalline LiFePO4 in a direct and efficient manner, promising scalability to commercial processes (Shoufeng Yang et al., 2001).

Catalysis

The addition of lithium nitrate to natural phosphate creates a novel catalyst (Li/NP), which shows activity in the Michael addition of amines, mercaptans, and active methylene compounds with high yields under mild conditions. This material facilitates the synthesis of β-amino acids, β-sulfur acids, and 4H-chromenes, offering an efficient and simplified process for constructing carbon-carbon, carbon-sulfur, and carbon-nitrogen bonds (M. Zahouily et al., 2007).

Electrochemical Property Analysis

The local structure and redox energies of lithium phosphates with olivine- and Nasicon-like structures have been explored to understand the correlation between structural features and electrochemical properties. This research aims at improving the performance of lithium metal phosphates in battery applications by analyzing the influence of structural variations on redox energies (A. Salah et al., 2005).

Innovative Electrolyte Additives

Functional electrolyte additives such as tris(2-(thiophen-2-yl) ethyl) phosphate enhance the electronic and ionic conductivities of the cathode electrolyte interphase in high-voltage lithium-ion batteries, optimizing performance by increasing thermal stability and improving discharge capacity (Xin Liang et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

dilithium;(4-methyl-2-oxochromen-7-yl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2Li/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;/h2-5H,1H3,(H2,12,13,14);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYWUWHQGOCFJJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Li2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate | |

CAS RN |

125328-83-8 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, dilithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)